molecular formula C27H25N5O4S2 B14948088 Ethyl 3-[(1E)-2-ethoxy-2-oxo-N-phenylethanehydrazonoyl]-3'-phenyl-3H,3'H-spiro[1,3-benzothiazole-2,2'-[1,3,4]thiadiazole]-5'-carboxylate

Ethyl 3-[(1E)-2-ethoxy-2-oxo-N-phenylethanehydrazonoyl]-3'-phenyl-3H,3'H-spiro[1,3-benzothiazole-2,2'-[1,3,4]thiadiazole]-5'-carboxylate

Cat. No.: B14948088
M. Wt: 547.7 g/mol
InChI Key: NXTFRAXTBTYLSA-BYNJWEBRSA-N
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Description

Ethyl 3-[(1E)-2-ethoxy-2-oxo-N-phenylethanehydrazonoyl]-3’-phenyl-3H,3’H-spiro[1,3-benzothiazole-2,2’-[1,3,4]thiadiazole]-5’-carboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

The synthesis of Ethyl 3-[(1E)-2-ethoxy-2-oxo-N-phenylethanehydrazonoyl]-3’-phenyl-3H,3’H-spiro[1,3-benzothiazole-2,2’-[1,3,4]thiadiazole]-5’-carboxylate involves multiple steps. One common method starts with the reaction of phenylthiosemicarbazide and methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction conditions typically include heating and stirring under reflux to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the phenyl rings, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 3-[(1E)-2-ethoxy-2-oxo-N-phenylethanehydrazonoyl]-3’-phenyl-3H,3’H-spiro[1,3-benzothiazole-2,2’-[1,3,4]thiadiazole]-5’-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar compounds include other 1,3,4-thiadiazole derivatives, which also exhibit a range of biological activities . Ethyl 3-[(1E)-2-ethoxy-2-oxo-N-phenylethanehydrazonoyl]-3’-phenyl-3H,3’H-spiro[1,3-benzothiazole-2,2’-[1,3,4]thiadiazole]-5’-carboxylate is unique due to its spiro structure, which imparts distinct chemical and biological properties. Other similar compounds include:

  • 1,3,4-Thiadiazole derivatives with different substituents.
  • Spiro compounds with varying ring structures.

This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C27H25N5O4S2

Molecular Weight

547.7 g/mol

IUPAC Name

ethyl 3'-[(E)-N-anilino-C-ethoxycarbonylcarbonimidoyl]-4-phenylspiro[1,3,4-thiadiazole-5,2'-1,3-benzothiazole]-2-carboxylate

InChI

InChI=1S/C27H25N5O4S2/c1-3-35-25(33)23(29-28-19-13-7-5-8-14-19)31-21-17-11-12-18-22(21)37-27(31)32(20-15-9-6-10-16-20)30-24(38-27)26(34)36-4-2/h5-18,28H,3-4H2,1-2H3/b29-23+

InChI Key

NXTFRAXTBTYLSA-BYNJWEBRSA-N

Isomeric SMILES

CCOC(=O)C1=NN(C2(S1)N(C3=CC=CC=C3S2)/C(=N/NC4=CC=CC=C4)/C(=O)OCC)C5=CC=CC=C5

Canonical SMILES

CCOC(=O)C1=NN(C2(S1)N(C3=CC=CC=C3S2)C(=NNC4=CC=CC=C4)C(=O)OCC)C5=CC=CC=C5

Origin of Product

United States

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